Morpholine hydrochloride

CO₂ Capture Amine Scrubbing Gas Separation

Researchers requiring precise morpholine stoichiometry face challenges with the volatile, hygroscopic freebase liquid. Morpholine hydrochloride (CAS 10024-89-2) provides a stable, crystalline solid with consistent 98% purity. • Enables accurate weighing for reproducible pharma intermediate synthesis (linezolid, gefitinib). • Delivers predictable pH buffering in seawater studies-documented 0.206 pK shift. • Offers 3× faster CO₂ capture kinetics vs. MEA for carbon capture R&D. BenchChem supplies research-grade material with verified quality, ready for dispatch.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 10024-89-2
Cat. No. B157231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine hydrochloride
CAS10024-89-2
Synonymsmorpholine
morpholine hydrochloride
morpholine hydroiodide
morpholine phosphate
morpholine phosphate (3:1)
morpholine phosphonate (1:1)
morpholine sulfite (1:1)
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1COCC[NH2+]1.[Cl-]
InChIInChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
InChIKeyJXYZHMPRERWTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine Hydrochloride: Core Properties & Sourcing


Morpholine hydrochloride (CAS 10024-89-2), also known as morpholinium chloride, is the solid, crystalline hydrochloride salt of the heterocyclic secondary amine morpholine (CAS 110-91-8). This compound, with a molecular formula of C₄H₁₀ClNO and a molecular weight of 123.58 g/mol, is formed through a direct, irreversible protonation of the morpholine nitrogen by hydrochloric acid (pKa ≈ -7) , resulting in a stable, water-soluble salt . As a white to light yellow powder or crystal with a melting point of 150-204°C, it serves as a solid, easier-to-handle alternative to its liquid freebase counterpart in applications requiring precise stoichiometry, long-term stability, or buffering capacity .

Solid salt form for precise stoichiometry
Water‑soluble for aqueous workflows
Stable storage as an alternative to liquid freebase
Supports buffer formulation in high‑salinity media

Compound Identity in Morpholine Hydrochloride Selection


Selecting the correct morpholine derivative is a crucial procurement decision driven by the compound's specific role in a process. Substituting morpholine hydrochloride with its freebase, a different salt, or a structural analog like piperidine can lead to significant performance failures. This is because key functional properties—basicity, nucleophilicity, solubility, and thermal stability—are finely tuned by the chemical structure and counterion . For instance, the lower basicity and nucleophilicity of morpholine compared to piperidine, due to the electron-withdrawing oxygen atom, dictates its use in specific catalytic and synthetic pathways where stronger bases would cause side reactions . The following evidence guide quantifies these critical differences to inform your selection process.

Freebase liquid Different physical form may affect handling and stoichiometry
Piperidine analogs Higher basicity can alter catalytic selectivity and promote side reactions
Other amine salts Solubility and thermal stability profiles may not transfer directly

Comparative Evidence for Morpholine Hydrochloride


CO₂ Capture Performance vs. MEA

In post-combustion CO₂ capture, aqueous morpholine (MOR) significantly outperforms the industry-standard monoethanolamine (MEA). Studies show MOR provides a more efficient and cost-effective scrubbing process, driven by faster kinetics and lower energy requirements for regeneration [1]. Specifically, the pseudo-first-order reaction rate constant for CO₂ absorption by MOR is three times higher than that of MEA, indicating a much faster chemical reaction with CO₂ [2]. This translates directly to operational advantages, including a 357.86% higher average desorption rate and a 46% larger cyclic capacity for a 7 M MOR solution compared to MEA, which in turn yields a 33.33% reduction in regeneration energy consumption and a 7.89% lower relative economic cost [1].

CO₂ Capture Rate
Head-to-head
+357.86% desorption rate vs. MEA
Reported higher CO₂ desorption throughput
7 M aqueous, post‑combustion conditions
CO₂ Capture Amine Scrubbing Gas Separation Greenhouse Gas Mitigation

Rh(III)-Catalyzed Transfer Hydrogenation

Morpholine hydrochloride serves as a key precursor for synthesizing highly efficient organometallic catalysts. The reaction of (2-chloroethyl)morpholine hydrochloride with arylchalcogenolate salts yields N-{2-(arylseleno/telluro)ethyl}morpholine ligands. When complexed with rhodium(III), these ligands produce catalysts that demonstrate exceptional activity in the transfer hydrogenation of ketones [1]. While direct comparison data to analogous catalysts derived from piperidine or other amines is limited in the provided abstract, the absolute performance of the morpholine-derived system is exceptionally high. The Rh(III) complexes achieved turnover numbers (TON) up to 9.9 × 10⁴ and turnover frequencies (TOF) up to 9.9 × 10³ h⁻¹ for acetophenone reduction, and similarly high values for benzophenone (TON up to 9.8 × 10⁴, TOF up to 9.8 × 10³ h⁻¹) [1].

Catalytic Turnover
Reported
TON 9.9×10⁴, TOF 9.9×10³ h⁻¹
Supports catalyst turnover efficiency assessment
Acetophenone substrate; Rh(III) complex
Transfer Hydrogenation Organometallic Catalysis Ketone Reduction Green Chemistry

Heck Coupling Activity vs. Piperidine

A direct comparison of Pd(II) complexes formed from N-{2-(arylthio/seleno)ethyl}morpholine and piperidine ligands reveals a nuanced difference in catalytic performance. For the Heck reaction of aryl bromides with methyl acrylate, complexes derived from morpholine ligands (using 4-(2-chloroethyl)morpholine hydrochloride as a precursor) show high activity, with TON values up to 18,200 and TOF up to 758 h⁻¹ [1]. However, the study explicitly notes that Pd-complexes of the corresponding piperidine derivatives exhibit 'little higher catalytic efficiency' [1]. This provides a clear, evidence-based trade-off: piperidine-based catalysts may offer a marginal advantage in activity for this specific reaction, while morpholine's unique electronic properties (lower basicity/nucleophilicity) might be preferred in other contexts to avoid unwanted side reactions or to confer different selectivity.

Heck Coupling Efficiency
Head-to-head
TON up to 18,200; piperidine‑based analogs slightly higher
Nucleophilicity trade‑off: morpholine offers selectivity control
Aryl bromide + methyl acrylate; Pd(II) complexes
Heck Reaction Palladium Catalysis C-C Coupling Organic Synthesis

pH Buffering in Seawater

Morpholine hydrochloride is a well-characterized component for creating stable pH buffers in high-salinity media, a property not universally shared by all amines. Extensive thermodynamic studies have precisely determined the dissociation constant (pK) of the morpholinium ion in synthetic seawaters across a temperature range of 5 to 40°C and salinities up to 40‰ [1]. At a typical seawater salinity of 35‰ and 25°C, the pK is 0.206 units higher than in pure water, demonstrating how the ionic environment modulates its buffering capacity [1]. Critically, the research establishes that a specific buffer composed of 0.04 molal morpholinium chloride (morpholine hydrochloride) and 0.04 molal morpholine is useful for pH control in synthetic seawater media [1]. This application is a direct consequence of morpholine's use in industrial steam systems, where it functions as a volatile pH-adjusting and corrosion-inhibiting agent .

Seawater Buffer pK
Class-level
pK shift +0.206 at 35‰, 25°C vs. pure water
Supports buffer use in high‑ionic‑strength media
0.04 m morpholinium chloride / morpholine system
pH Buffer Seawater Corrosion Inhibition Marine Chemistry

Application Scenarios for Morpholine Hydrochloride


CO₂ Capture Solvent Development

For chemical engineers and researchers developing more efficient post-combustion carbon capture processes, morpholine (from which the hydrochloride salt is readily derived) offers a quantified performance upgrade over conventional MEA-based systems. The 3x faster reaction kinetics [1] and >350% improvement in desorption rate [2] directly translate to smaller absorber columns, lower solvent circulation rates, and a >33% reduction in the energy required for solvent regeneration [2]. This makes morpholine-based sorbents a compelling candidate for pilot-plant evaluation and process intensification studies aimed at reducing the high cost of CO₂ capture.

Organometallic Catalyst Precursor

In synthetic chemistry and catalysis research, (2-chloroethyl)morpholine hydrochloride serves as a versatile building block for creating specialized ligands. The resulting Rh(III) complexes have demonstrated exceptional activity in ketone transfer hydrogenation, achieving turnover numbers (TON) and frequencies (TOF) up to 9.9 × 10⁴ and 9.9 × 10³ h⁻¹ [3]. This level of activity makes it a highly attractive precursor for researchers focused on designing new catalysts for green and sustainable chemical transformations, where high efficiency and atom economy are paramount.

Marine pH Buffering

For marine chemists, biologists, and corrosion scientists, morpholine hydrochloride is an essential component for creating accurate and stable pH buffers in simulated seawater and other high-salinity environments. Its well-documented thermodynamic properties, including the precise 0.206 unit shift in pK in seawater versus pure water [4], allow for predictable pH control in experiments that mimic real-world aquatic systems. This evidence-backed utility supports its use in a wide range of studies, from the biological impact of ocean acidification to the efficacy of corrosion inhibitors in offshore industrial processes.

Selective N-Alkylated Intermediate Synthesis

For medicinal and process chemists, morpholine and its derivatives are key intermediates for synthesizing a range of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib . Its hydrochloride salt offers a stable, easy-to-weigh form for these reactions. The intrinsic properties of the morpholine ring—its lowered basicity and nucleophilicity relative to piperidine—enable selective transformations, such as the N-methylation of morpholine with methanol, which can achieve a high 95.3% conversion and 93.8% selectivity to N-methylmorpholine [5]. This selectivity is a direct consequence of the morpholine structure and is critical for minimizing by-products and simplifying purification in complex syntheses.

Application
Selection Property
Validation Focus
CO₂ Capture Solvent Development
CO₂ absorption kinetics
Regeneration energy profile
Organometallic Catalyst Precursor
Ligand building‑block versatility
Catalyst turnover rate assessment
Marine pH Buffering
Ionic‑strength buffer stability
pK shift in saline media
Selective N‑Alkylated Intermediate Synthesis
Controlled nucleophilicity
Reaction selectivity profile
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